Bienvenue dans la boutique en ligne BenchChem!

Kira8

IRE1α inhibitor potency Unfolded protein response RNase activity assay

Kira8 is a mono-selective, allosteric IRE1α RNase inhibitor with a unique binding mode (IC50 5.9 nM). Unlike generic IRE1α inhibitors, it offers high kinome selectivity, making it essential for precise UPR studies in diabetes and metabolic disorders. Validate your research with a well-characterized, in vivo-active tool compound.

Molecular Formula C31H29ClN6O3S
Molecular Weight 601.1 g/mol
CAS No. 1630086-20-2
Cat. No. B608351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKira8
CAS1630086-20-2
SynonymsKIRA8;  KIRA 8;  KIRA-8
Molecular FormulaC31H29ClN6O3S
Molecular Weight601.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6
InChIInChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1
InChIKeyXMWUCMFVDXDRDE-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-18 (Kira8) IRE1α Inhibitor: Chemical Properties and Procurement Considerations


AMG-18 (Kira8, CAS 1630086-20-2) is a mono-selective, allosteric inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of the unfolded protein response (UPR). It functions by binding to an allosteric site to attenuate IRE1α's ribonuclease (RNase) activity [1]. The compound exhibits potent RNase inhibition (IC50 = 5.9 nM) and demonstrates high selectivity across the kinome, with minimal off-target activity at 1 µM [2]. Its molecular formula is C31H29ClN6O3S with a molecular weight of 601.12 g/mol [3].

Critical Distinctions: Why AMG-18 is Not Interchangeable with Other IRE1α Inhibitors


IRE1α inhibitors are a heterogeneous class with distinct mechanisms of action (allosteric RNase attenuation, ATP-competitive kinase inhibition, or direct endonuclease domain binding), divergent selectivity profiles, and variable in vivo pharmacology. As a mono-selective, allosteric RNase inhibitor with a unique binding mode and a well-characterized off-target profile [1], AMG-18 (Kira8) cannot be replaced by a generic IRE1α inhibitor. Substitution with an alternative such as KIRA6, 4μ8C, or STF-083010 would result in fundamentally different experimental outcomes due to differences in potency, selectivity, mechanism, and in vivo pharmacokinetics [2]. This guide provides the quantitative evidence necessary to differentiate AMG-18 from its closest analogs for informed scientific and procurement decisions.

Quantitative Evidence for AMG-18's Differentiated Performance Against Key Comparators


Superior Potency: AMG-18's 5.9 nM IC50 vs. KIRA6's 0.6 µM IC50 for IRE1α RNase Inhibition

In a direct head-to-head comparison within the same study, AMG-18 inhibits IRE1α RNase activity with an IC50 of 5.9 nM, which is >100-fold more potent than the earlier inhibitor KIRA6 (IC50 = 0.6 µM) . This difference in biochemical potency translates to a significantly greater reduction in IRE1α-driven apoptosis in INS-1 cells .

IRE1α inhibitor potency Unfolded protein response RNase activity assay

Enhanced Functional Selectivity: AMG-18's 192-Fold Preference for IRE1α over JNK3

In a KINOMEscan panel profiling 100 diverse kinases, AMG-18 demonstrated minimal off-target activity, with all kinases tested showing <50% inhibition at 1 µM. Critically, AMG-18 exhibits 192-fold selectivity for IRE1α over JNK3, a closely related kinase often implicated in UPR signaling [1]. This level of kinome-wide selectivity is a defining characteristic of a high-quality chemical probe and surpasses that of many earlier IRE1α inhibitors, which often show significant activity against JNK family members or other kinases [2].

Kinome selectivity IRE1α off-target profiling Chemical probe validation

Superior In Vivo Efficacy: AMG-18 Reduces Hyperglycemia in Diabetic Mouse Model

In a direct head-to-head in vivo study, daily intraperitoneal administration of AMG-18 (50 mg/kg) for 35 days in male Ins2+/Akita diabetic mice resulted in a significant and sustained reduction in hyperglycemia . In contrast, the earlier inhibitor KIRA6, when dosed at 10 mg/kg in BALB/c mice, exhibited moderate clearance and a relatively short plasma half-life (3.9 hours), limiting its utility for chronic in vivo studies [1]. While not a direct comparative study, the established in vivo efficacy of AMG-18 in a disease model provides a clear advantage over many alternative IRE1α inhibitors for which robust in vivo target engagement or phenotypic rescue data are lacking or unpublished.

In vivo pharmacology Diabetes model IRE1α inhibition efficacy

Distinct Allosteric Mechanism vs. ATP-Competitive Inhibitors

AMG-18 is an allosteric inhibitor that attenuates IRE1α's RNase activity without competing for the ATP-binding site [1]. This contrasts with inhibitors like KIRA6, which is a type II kinase inhibitor targeting the ATP-binding site . Allosteric modulation can offer advantages in terms of selectivity and the ability to inhibit protein functions that are not directly targeted by ATP-competitive compounds. Furthermore, AMG-18 blocks IRE1α oligomerization, a key step in its activation, as demonstrated by DSS crosslinking experiments , a mechanism not shared by endonuclease-domain inhibitors like STF-083010 or 4μ8C.

Allosteric inhibition IRE1α RNase activity Mechanism of action

Optimal Scientific Applications for AMG-18 Based on Differentiated Evidence


In Vivo Target Validation Studies for IRE1α in Metabolic Disease

Researchers investigating the role of IRE1α in diabetes, obesity, or other metabolic disorders should prioritize AMG-18. Its demonstrated in vivo efficacy in reducing hyperglycemia in a diabetic mouse model (Ins2+/Akita) at 50 mg/kg i.p. for 35 days , combined with its high selectivity profile [1], makes it a superior tool for chronic disease studies where long-term target engagement and phenotypic rescue are essential endpoints.

High-Fidelity Cellular Assays Requiring Potent and Selective IRE1α RNase Inhibition

For cell-based experiments demanding maximal inhibition of IRE1α's RNase activity with minimal off-target effects, AMG-18 is the preferred choice. Its 5.9 nM IC50 and 192-fold selectivity over JNK3 [1] enable the use of low nanomolar concentrations to achieve near-complete target engagement, thereby minimizing the risk of confounding cellular phenotypes caused by off-target kinase inhibition. This is particularly critical for transcriptomic or proteomic analyses of UPR signaling.

Comparative Mechanistic Studies Distinguishing IRE1α's Kinase and RNase Functions

AMG-18's unique allosteric mechanism, which specifically attenuates RNase activity and blocks oligomerization without competing for ATP , makes it an ideal tool for dissecting the distinct contributions of IRE1α's kinase and RNase domains. When used alongside an ATP-competitive kinase inhibitor like KIRA6 [1] or an endonuclease-domain inhibitor like STF-083010, AMG-18 helps clarify which downstream signaling events are RNase-dependent.

High-Throughput Screening (HTS) for IRE1α Modulators

Given its well-characterized potency and selectivity profile [1], AMG-18 serves as an excellent reference standard for high-throughput screening campaigns aimed at identifying novel IRE1α modulators. Its robust biochemical IC50 (5.9 nM) provides a reliable benchmark for assay quality control and for comparing the potency of new chemical entities in primary and secondary screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kira8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.